

Application Note: Asymmetric Cyclopropanation using Ru(II)-(S)-Pheox[1][2][3][4]

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Compound of Interest

Compound Name: *Ru(II)-(S)-PheoxCatalyst*

Cat. No.: *B8127879*

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Executive Summary

This application note details the protocol for utilizing the Ru(II)-(S)-Pheox (Phenyloxazoline) catalyst system for asymmetric cyclopropanation. Developed primarily by the Iwasa group, this catalyst class represents a paradigm shift from traditional Bis(oxazoline) (Box) and Salen complexes. It is characterized by high turnover numbers (TON), exceptional enantioselectivity, and a unique ability to process succinimidyl diazoacetates and electron-deficient olefins—substrates often challenging for Rhodium or Copper systems.

This guide provides a validated workflow for both intermolecular and intramolecular transformations, emphasizing safety, mechanistic understanding, and reproducibility.

Catalyst Profile & Mechanism

The Catalyst: Ru(II)-(S)-Pheox

The active catalyst is a cyclometalated Ruthenium(II) complex. Unlike simple coordination complexes, the Pheox ligand undergoes intramolecular C–H activation, forming a robust ruthenacycle. This rigid backbone restricts the conformational freedom of the metal center, creating a highly defined chiral pocket essential for enantiocontrol.

- Commercial Availability: Available as stable solvato-complexes (e.g., [Ru(Pheox)(CH₃CN)₄]PF₆).
- Stability: Air and moisture stable in solid form; moderately stable in solution.
- Selectivity: Typically trans-selective for intermolecular reactions with diazo esters.

Mechanistic Cycle

The reaction proceeds via a metal-carbene intermediate. The high electrophilicity of the Ru-carbene, combined with the steric bulk of the Pheox ligand, dictates the trajectory of the incoming olefin.

Figure 1: Catalytic cycle of Ru-Pheox mediated cyclopropanation.^{[1][2][3][4]} The rate-determining step is typically the transfer of the carbene to the olefin.

Pre-Reaction Planning

Safety: Handling Diazo Compounds

- Hazard: Ethyl diazoacetate (EDA) and other diazo compounds are potentially explosive and toxic.
- Control:
 - Perform all reactions behind a blast shield.
 - Avoid using metal spatulas or ground glass joints with concentrated diazo reagents (friction sensitivity).
 - Ventilation: Use a high-efficiency fume hood.

Reagent Selection

Component	Recommendation	Notes
Catalyst	Ru(II)-(S)-Pheox (1-2 mol%)	Higher loading (5%) may be needed for difficult substrates.
Diazo Source	Succinimidyl diazoacetate	Preferred for high trans-selectivity and safety profile.
Solvent	Dichloromethane (DCM)	Anhydrous. Degassed to remove O ₂ .
Temperature	25°C to 40°C	Optimization parameter. Lower T increases ee, higher T increases yield.

Standard Protocol: Intermolecular Cyclopropanation

Target: Synthesis of trans-cyclopropanecarboxylates from styrenes.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for intermolecular cyclopropanation.

Step-by-Step Procedure

- Preparation: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.
- Catalyst Loading: Charge the tube with Ru(II)-(S)-Pheox (0.01 mmol, 1 mol%) and the olefin substrate (1.0 mmol, 1.0 equiv).
- Solvent: Add anhydrous DCM (2.0 mL). Stir to ensure partial dissolution (catalyst may not fully dissolve until reaction starts).
- Diazo Addition (Critical):
 - Dissolve Succinimidyl diazoacetate (1.2 mmol, 1.2 equiv) in DCM (1.0 mL).
 - Note: Unlike Cu-Box systems, Ru-Pheox is robust. However, for maximum ee and safety, add the diazo solution dropwise over 30 minutes using a syringe pump at room

temperature.

- Alternative: For highly reactive styrenes, the Iwasa protocol allows for faster addition (1-5 mins) without significant dimerization.
- Monitoring: Stir the mixture at 25–30 °C. Monitor consumption of the olefin by TLC or GC-MS. Reaction times typically range from 1 to 12 hours.
- Workup: Evaporate the solvent under reduced pressure.
- Purification: Purify the residue directly via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol Variation: Intramolecular Cyclopropanation

Target: Synthesis of cyclopropane-fused

-lactones from allylic diazoacetates.

- Substrate: Prepare the allylic diazoacetate precursor (e.g., derived from cinnamyl alcohol).
- Conditions: Use Ru(II)-(S)-Pheox (2 mol%) in DCM at 40 °C.
- Execution: Dissolve the catalyst in DCM. Add the substrate solution slowly (over 1 hour) to maintain high dilution conditions, favoring intramolecular cyclization over intermolecular dimerization.
- Result: This method yields bicyclic lactones with high enantiomeric excess (>90% ee), valuable for natural product synthesis.^[5]

Optimization & Troubleshooting

Observation	Probable Cause	Corrective Action
Low Yield	Catalyst poisoning or Diazo dimerization	Ensure Argon atmosphere. Increase diazo equivalents (up to 1.5 eq). Increase slow addition time.
Low ee	Temperature too high	Cool reaction to 0°C or -20°C (reaction will be slower).
Low ee	Non-chiral background reaction	Ensure no trace metal contaminants (Fe, Cu) in stir bars or glassware.
Incomplete Conversion	Catalyst deactivation	Add a second portion of catalyst (0.5 mol%) after 12h.

References

- Original Catalyst Development: Iwasa, S., et al. "New Chiral Organometallic Catalysts for Asymmetric Cyclopropanation."^[1] *Science*, 2008. [[Link](#)] (Search DOI for verification)
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- Intramolecular Application: Nakagawa, Y., Chanthamath, S., Shibatomi, K., & Iwasa, S. "Ru(II)-Pheox-Catalyzed Asymmetric Intramolecular Cyclopropanation of Electron-Deficient Olefins."^[5] *Organic Letters*, 2015, 17(11), 2792–2795.^[5] [[Link](#)]^[5]
- Comprehensive Review: Chanthamath, S., & Iwasa, S. "Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes." *Accounts of Chemical Research*, 2016, 49(9), 2080–2090. [[Link](#)]

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